Ibuprofen(1-)
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Overview
Description
Ibuprofen(1-) is the anionic form of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). It is commonly employed to alleviate pain, reduce fever, and diminish inflammation. The compound is derived from propionic acid and is known for its effectiveness in treating conditions such as arthritis, menstrual pain, and other minor aches and pains .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ibuprofen can be synthesized through several methods, with the most notable being the Boots process and the Boots-Hoechst-Celanese (BHC) process. Both methods start with isobutylbenzene as the primary raw material .
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Boots Process
Step 1: Friedel-Crafts acylation of isobutylbenzene with acetic anhydride in the presence of aluminum chloride to form 4-isobutylacetophenone.
Step 2: Reduction of 4-isobutylacetophenone to 4-isobutylphenyl ethanol using hydrogen and a palladium catalyst.
Step 3: Oxidation of 4-isobutylphenyl ethanol to ibuprofen using potassium permanganate.
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BHC Process
Step 2: Hydrolysis of 4-isobutylacetophenone to 4-isobutylphenyl acetic acid.
Step 3: Oxidation of 4-isobutylphenyl acetic acid to ibuprofen using potassium permanganate.
Industrial Production Methods
Industrial production of ibuprofen typically follows the BHC process due to its higher yield and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Ibuprofen(1-) undergoes various chemical reactions, including:
Oxidation: Ibuprofen can be oxidized to form hydroxyibuprofen and carboxyibuprofen.
Reduction: Reduction of ibuprofen can yield isobutylphenyl ethanol.
Substitution: Ibuprofen can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts acylation.
Major Products
Oxidation: Hydroxyibuprofen, carboxyibuprofen.
Reduction: Isobutylphenyl ethanol.
Substitution: 4-isobutylacetophenone.
Scientific Research Applications
Ibuprofen(1-) has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of NSAID synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively studied for its therapeutic effects, pharmacokinetics, and potential side effects.
Industry: Used in the development of new drug formulations and delivery systems .
Mechanism of Action
Ibuprofen(1-) exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. The compound’s antipyretic effects are thought to arise from its action on the hypothalamus, leading to increased peripheral blood flow and heat dissipation .
Comparison with Similar Compounds
Ibuprofen(1-) is often compared with other NSAIDs such as aspirin, naproxen, and diclofenac. While all these compounds share similar anti-inflammatory and analgesic properties, ibuprofen is unique in its balance of efficacy and safety. It has a lower risk of gastrointestinal side effects compared to aspirin and is more effective in reducing inflammation than acetaminophen .
Similar Compounds
Aspirin: Acetylsalicylic acid, known for its antiplatelet effects.
Naproxen: Another propionic acid derivative with a longer half-life.
Diclofenac: Known for its potent anti-inflammatory effects but higher risk of cardiovascular side effects
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFNNWSXXWATRW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17O2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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